4-[Methyl(phenylsulfonyl)amino]benzoic acid
Description
4-[Methyl(phenylsulfonyl)amino]benzoic acid (CAS: 28547-16-2) is a sulfonamide derivative synthesized by reacting p-aminobenzoic acid with tosyl chloride (4-methylbenzenesulfonyl chloride) under alkaline conditions, followed by acidification to yield the final product . The compound crystallizes in a monoclinic system, forming dimeric motifs via O–H···O hydrogen bonds between carboxylic acid groups. Additional intermolecular interactions (C–H···O and N–H···O) stabilize its crystal lattice . Its structure features a benzoic acid core substituted at the para-position with a methyl(phenylsulfonyl)amino group, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZSZLMBZKZOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[Methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Methyl(phenylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Electron-Donating Substituents: The methyl group on the sulfonamide nitrogen in the title compound enhances electron density, improving reactivity in condensation reactions compared to unsubstituted sulfonamides (e.g., 4-[(phenylsulfonyl)amino]benzoic acid) .
Thermal and Spectral Behavior
- Thermal Stability : The title compound exhibits higher thermal stability than 4-methyl benzoic acid (MBA), as MBA’s hydrogen-bonded mesogens display phase transitions below 100°C .
- FTIR Signatures : The –SO₂– group in sulfonamides shows asymmetric stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹, distinct from MBA’s C=O (~1685 cm⁻¹) and O–H (~2500–3300 cm⁻¹) bands .
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
Biological Activity
4-[Methyl(phenylsulfonyl)amino]benzoic acid, also known as a sulfonamide derivative, exhibits promising biological activities that have garnered attention in scientific research. This compound is characterized by its unique molecular structure, which includes a methyl(phenylsulfonyl)amino group attached to a benzoic acid core (C14H13NO4S). Its potential applications span various fields, including medicinal chemistry, microbiology, and cancer research.
- Molecular Formula : C14H13NO4S
- Molecular Weight : 295.32 g/mol
- IUPAC Name : 4-[benzenesulfonyl(methyl)amino]benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonyl group can form hydrogen bonds with proteins, influencing their activity and stability. Additionally, the aromatic ring can participate in π-π interactions, which are crucial for binding with various biomolecules.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains:
- Inhibition Rates :
- Staphylococcus aureus: 80.69% inhibition at 50 μg/mL
- Klebsiella pneumoniae: 79.46% biofilm inhibition
These findings highlight its potential as an antibacterial agent, particularly against Gram-positive bacteria .
Anti-Cancer Properties
The compound has been evaluated for its anti-proliferative effects on breast cancer cell lines, including MDA-MB-231 and MCF-7. Notably, certain derivatives showed significant inhibitory effects with IC50 values ranging from 1.52 to 6.31 μM, indicating selective toxicity towards cancer cells while sparing normal cells .
- Mechanism of Action in Cancer :
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
When compared to other sulfonamide derivatives such as methyl 4-[(phenylsulfonyl)amino]benzoate, this compound exhibits distinct biological properties due to its specific substitution pattern on the benzoic acid core.
| Compound | Antimicrobial Activity | Anti-Cancer Activity |
|---|---|---|
| This compound | Moderate to high | High selectivity towards cancer cells |
| Methyl 4-[(phenylsulfonyl)amino]benzoate | Low to moderate | Moderate selectivity |
Q & A
Q. 1.1. What are the standard synthetic routes for 4-[methyl(phenylsulfonyl)amino]benzoic acid, and how are reaction conditions optimized?
The compound is synthesized via sulfonylation of 4-aminobenzoic acid using 4-methylbenzenesulfonyl chloride (tosyl chloride) under alkaline conditions. Key steps include:
- Dissolving 4-aminobenzoic acid in aqueous sodium carbonate (pH 8–9) to deprotonate the amine.
- Adding tosyl chloride dropwise at room temperature to form the sulfonamide bond.
- Acidifying the mixture (pH 1–2) to precipitate the product, followed by recrystallization from methanol .
Optimization : Adjusting pH ensures selective sulfonylation while minimizing hydrolysis of the sulfonyl chloride. Solvent choice (e.g., methanol) improves yield and purity .
Q. 1.2. How is the compound characterized to confirm its structural identity and purity?
- X-ray crystallography : Resolves the planar sulfonamide group and intermolecular hydrogen bonding (e.g., O–H⋯O dimers in the crystal lattice) .
- NMR spectroscopy : H NMR confirms aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid protons (δ 12–13 ppm). C NMR identifies carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~55 ppm) groups .
- HPLC : Validates purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. 1.3. What purification methods are effective for isolating this compound?
- Recrystallization : Methanol or ethanol removes unreacted starting materials and byproducts (e.g., sulfonic acids) .
- Acid-base extraction : Adjusting pH selectively precipitates the product while keeping ionic impurities in solution .
Advanced Research Questions
Q. 2.1. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
The crystal structure reveals:
- O–H⋯O hydrogen bonds : Form carboxylic acid dimers, stabilizing the lattice and increasing melting point (~217–220°C) .
- C–H⋯O and N–H⋯O interactions : These secondary interactions enhance thermal stability and affect solubility in polar solvents .
Implications : Strong lattice forces reduce solubility in non-polar solvents, guiding solvent selection for formulations .
Q. 2.2. What mechanisms underlie the compound’s biological activity, particularly in enzyme inhibition?
The sulfonamide group (–SONH–) acts as a hydrogen-bond donor/acceptor, mimicking transition states in enzymatic reactions. For example:
Q. 2.3. How can researchers resolve contradictions in reported solubility or reactivity data?
Q. 2.4. What strategies improve the compound’s utility in drug design, such as prodrug development?
- Esterification : Convert the carboxylic acid to methyl ester (e.g., using SOCl/MeOH) to enhance cell permeability. Hydrolysis in vivo regenerates the active form .
- Conjugation : Attach targeting moieties (e.g., peptides) via the amine or carboxylic acid group to improve tissue specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
